Methyl 3-(aminomethyl)-5-nitrobenzoate
Description
Methyl 3-(aminomethyl)-5-nitrobenzoate is a nitroaromatic ester featuring an aminomethyl (–CH₂NH₂) substituent at the 3-position and a nitro (–NO₂) group at the 5-position of the benzoate ring. These compounds are frequently employed as intermediates in pharmaceutical synthesis, particularly in the development of X-ray contrast media and bioactive molecules .
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-5-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(12)7-2-6(5-10)3-8(4-7)11(13)14/h2-4H,5,10H2,1H3 |
InChI Key |
WJAFDZGPQAWRHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CN)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl 3-amino-5-nitrobenzoate (C₈H₈N₂O₄; MW: 196.16)
- Substituents: Amino (–NH₂) at 3-position, nitro (–NO₂) at 5-position.
- Properties: The absence of a methylene spacer in the amino group reduces steric hindrance compared to the aminomethyl derivative. This compound is a direct precursor in synthesizing iodinated contrast agents due to its reactivity in electrophilic substitution reactions .
- Key Difference: Lower molecular weight (196.16 vs. ~211 for aminomethyl analog) and altered solubility profile due to the absence of a methylene group.
Methyl 3-(hydroxymethyl)-5-nitrobenzoate (C₉H₉NO₅; MW: 211.17)
- Substituents : Hydroxymethyl (–CH₂OH) at 3-position.
- Properties: The hydroxyl group enhances hydrogen-bonding capacity, increasing aqueous solubility compared to the aminomethyl analog. This derivative is used in polymer chemistry and drug delivery systems due to its bifunctional reactivity .
- Key Difference: Higher hydrophilicity (PSA: 92.35) compared to the aminomethyl variant, which likely has a lower PSA due to reduced polarity .
Methyl 3-carboxy-5-nitrobenzoate (C₉H₇NO₆; MW: 225.16)
- Substituents : Carboxy (–COOH) at 3-position.
- Properties : The carboxylic acid group enables salt formation and coordination with metals, making it a critical intermediate in synthesizing iodinated contrast media like ioxitalamic acid. Its crystal structure exhibits π-π stacking and hydrogen-bonded dimers, enhancing thermal stability .
- Key Difference: Acidic functionality (pKa ~2–3) contrasts with the basic aminomethyl group (pKa ~9–10), significantly altering reactivity in pH-dependent reactions.
Ester and Substituent Modifications
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate (C₁₂H₁₅NO₆S; MW: 287.29)
- Substituents : Methylsulfonyl (–SO₂CH₃) at 3-position, methyl at 4-position, ethyl ester.
- Properties : The methylsulfonyl group is a strong electron-withdrawing substituent, activating the ring for nucleophilic aromatic substitution. The ethyl ester increases lipophilicity (LogP: ~1.4–2.0) compared to methyl esters .
- Application : Used in agrochemical research for its stability under harsh reaction conditions.
Methyl 4-amino-3-methoxy-5-nitrobenzoate (C₉H₁₀N₂O₅; MW: 226.19)
- Substituents: Methoxy (–OCH₃) at 3-position, amino (–NH₂) at 4-position.
- Properties : The methoxy group donates electrons via resonance, reducing the nitro group’s electron-withdrawing effect. This compound is a precursor in antimalarial drug synthesis .
- Key Difference: Substitution pattern (4-amino vs. 3-aminomethyl) directs regioselectivity in subsequent reactions.
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (C₁₀H₉N₂O₅; MW: 237.19)
- Substituents: Methylaminocarbonyl (–CONHCH₃) at 3-position.
- Properties : The carboxamide group enables hydrogen bonding and metal coordination, making it a candidate for protease inhibitor design. Its synthesis involves coupling 5-nitroisophthalic acid with methylamine .
Methyl 3-amino-5-cyanobenzoate (C₉H₈N₂O₂; MW: 176.17)
- Substituents: Cyano (–CN) at 5-position.
- Properties: The cyano group’s strong electron-withdrawing nature enhances reactivity toward nucleophilic attack, useful in constructing heterocyclic scaffolds like benzimidazoles .
Comparative Data Table
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